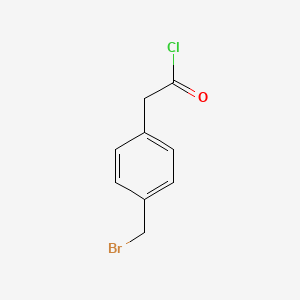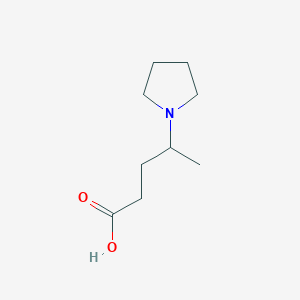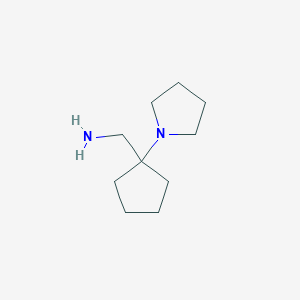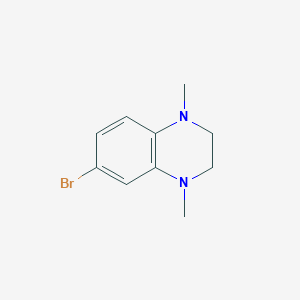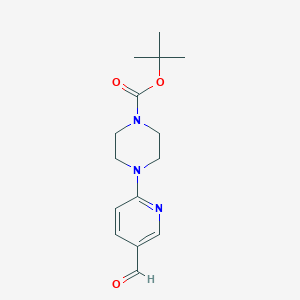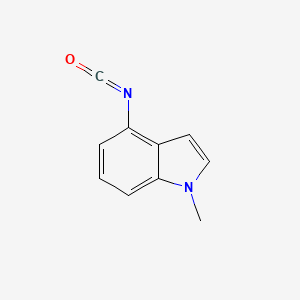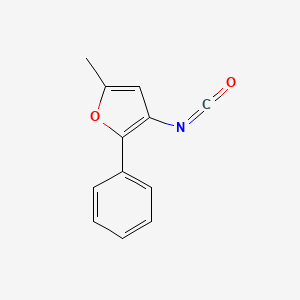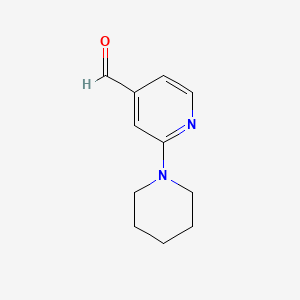
4-(3-(4-(Benzyloxy)phénoxy)propoxy)benzaldéhyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 4-(3-(4-(Benzyloxy)phenoxy)propoxy)benzaldehyde is a complex organic molecule that likely contains multiple functional groups, including an aldehyde, ether, and benzyloxy group. While the specific papers provided do not directly discuss this compound, they do provide insights into the synthesis and properties of structurally related compounds, which can be used to infer potential characteristics and synthetic routes for the compound .
Synthesis Analysis
The synthesis of related compounds often involves multi-step organic reactions. For instance, the synthesis of 3-chloro-(4-benzyloxy)-3-benzene propylene aldehyde involves esterification, Fries rearrangement, and Vilsmeier reaction . Similarly, 4-benzyloxy-2-methoxybenzaldehyde is synthesized via O-alkylation and Vilsmeier-Hack (V-H) reaction . These methods suggest that the target compound could also be synthesized through similar pathways, potentially involving protection and deprotection steps, as well as the use of Vilsmeier-Hack reagents for the introduction of the aldehyde group.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as NMR and X-ray diffraction . These techniques could be applied to determine the structure of 4-(3-(4-(Benzyloxy)phenoxy)propoxy)benzaldehyde, ensuring the correct placement of substituents and the overall molecular conformation.
Chemical Reactions Analysis
Compounds with benzyloxy groups can participate in various chemical reactions. For example, selective deprotection of benzaldehyde diethyl acetals in the presence of alkoxysilyl groups has been reported, which could be relevant for the manipulation of the benzyloxy moiety in the target compound . Additionally, the presence of an aldehyde group could allow for further functionalization through reactions such as aldol coupling .
Physical and Chemical Properties Analysis
The physical properties such as melting points and purity of synthesized compounds are often characterized to confirm their identity . The chemical properties, including reactivity and stability, can be inferred from related compounds. For instance, the reactivity of the aldehyde group in benzaldehyde derivatives towards nucleophiles and the stability of the ether linkages in the presence of acids and bases are important considerations .
Applications De Recherche Scientifique
Synthèse de ligands du récepteur des œstrogènes
4-(3-(4-(Benzyloxy)phénoxy)propoxy)benzaldéhyde: a été utilisé dans la synthèse de ligands du récepteur des œstrogènes. Ces ligands sont essentiels au développement de médicaments sélectifs qui ciblent les récepteurs des œstrogènes, qui jouent un rôle important dans diverses maladies, notamment le cancer du sein . La capacité du composé à interagir avec le récepteur des œstrogènes peut être mise à profit pour créer des ligands β-sélectifs, offrant potentiellement des avantages thérapeutiques avec des effets secondaires réduits.
Développement d'agents anticancéreux
Le composé a montré un potentiel dans la conception et la synthèse de nouveaux agents anticancéreux. Il a été utilisé comme précurseur dans la création de dérivés de bipyrazole, qui présentent une activité inhibitrice contre la kinase EGFR. Ces dérivés ont été évalués pour leurs activités antiprolifératives contre plusieurs lignées de cellules cancéreuses humaines, notamment les cellules cancéreuses du sein, du poumon, du côlon et du col de l'utérus .
Recherche en protéomique
La recherche en protéomique, qui implique l'étude à grande échelle des protéines, peut bénéficier de l'utilisation de This compound. Il peut être utilisé dans la synthèse de sondes ou de marqueurs qui aident à identifier et à quantifier les protéines dans des échantillons biologiques complexes .
Analyse de la structure moléculaire
La structure moléculaire du composé est intéressante dans diverses applications analytiques. Les chercheurs peuvent étudier ses interactions avec d'autres molécules, ce qui est précieux pour comprendre les mécanismes d'action des médicaments ou le développement de nouveaux matériaux. Sa masse moléculaire et sa structure le rendent approprié pour la modélisation et la simulation informatiques.
Safety and Hazards
The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include wearing protective gloves/protective clothing/eye protection/face protection (P280), avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and washing thoroughly after handling (P271) .
Propriétés
IUPAC Name |
4-[3-(4-phenylmethoxyphenoxy)propoxy]benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O4/c24-17-19-7-9-21(10-8-19)25-15-4-16-26-22-11-13-23(14-12-22)27-18-20-5-2-1-3-6-20/h1-3,5-14,17H,4,15-16,18H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSAGYYQRBXWNLI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OCCCOC3=CC=C(C=C3)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80594795 |
Source


|
| Record name | 4-{3-[4-(Benzyloxy)phenoxy]propoxy}benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80594795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
937602-07-8 |
Source


|
| Record name | 4-[3-[4-(Phenylmethoxy)phenoxy]propoxy]benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=937602-07-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-{3-[4-(Benzyloxy)phenoxy]propoxy}benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80594795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

